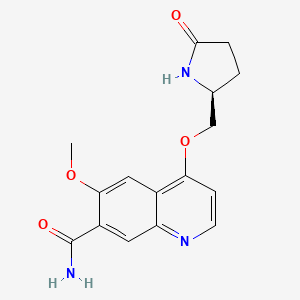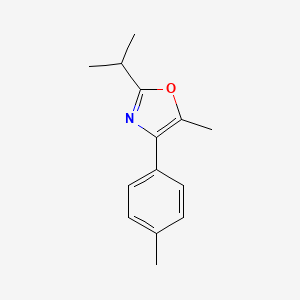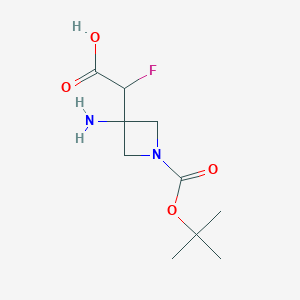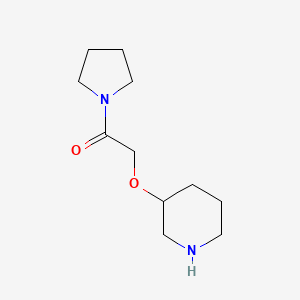![molecular formula C9H15NO3 B12864599 2-Methylhexahydrobenzo[d]oxazole-3(2H)-carboxylic acid CAS No. 856794-26-8](/img/no-structure.png)
2-Methylhexahydrobenzo[d]oxazole-3(2H)-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylhexahydrobenzo[d]oxazole-3(2H)-carboxylic acid is a heterocyclic compound that features a benzoxazole core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both an oxazole ring and a carboxylic acid functional group makes it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylhexahydrobenzo[d]oxazole-3(2H)-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminophenol with a suitable carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in a solvent like toluene or xylene.
Industrial Production Methods
For industrial-scale production, the synthesis might involve continuous flow processes to ensure consistent quality and yield. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Methylhexahydrobenzo[d]oxazole-3(2H)-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions can produce a variety of functionalized benzoxazole compounds.
Scientific Research Applications
2-Methylhexahydrobenzo[d]oxazole-3(2H)-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery for various therapeutic areas.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methylhexahydrobenzo[d]oxazole-3(2H)-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, enhancing the compound’s binding affinity and specificity. These interactions can influence various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler analog without the carboxylic acid group.
2-Methylbenzoxazole: Similar structure but lacks the hexahydro component.
Hexahydrobenzoxazole: Lacks the methyl group and carboxylic acid functionality.
Uniqueness
2-Methylhexahydrobenzo[d]oxazole-3(2H)-carboxylic acid is unique due to the combination of its oxazole ring, methyl group, and carboxylic acid functionality. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
| 856794-26-8 | |
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-methyl-3a,4,5,6,7,7a-hexahydro-2H-1,3-benzoxazole-3-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c1-6-10(9(11)12)7-4-2-3-5-8(7)13-6/h6-8H,2-5H2,1H3,(H,11,12) |
InChI Key |
ZUXVUFBJTJUFKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1N(C2CCCCC2O1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Chlorobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12864517.png)

![1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium](/img/structure/B12864524.png)

![[(2R,3R,4S,6R)-3-acetyloxy-6-methyl-2-(2,2,2-trichloroethanimidoyl)oxyoxan-4-yl] acetate](/img/structure/B12864533.png)

![3-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12864548.png)




![Methyl 3-{[2-(aminocarbonyl)-5-(4-methoxyphenyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12864597.png)
